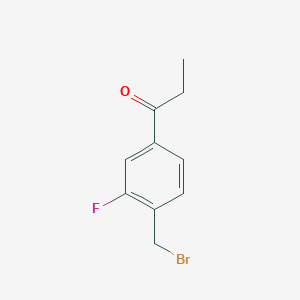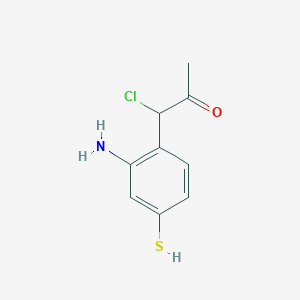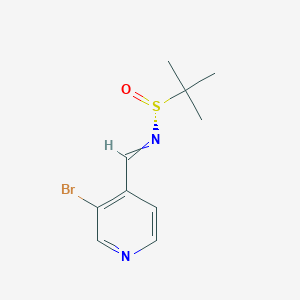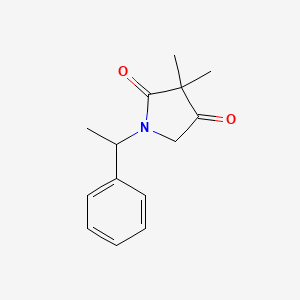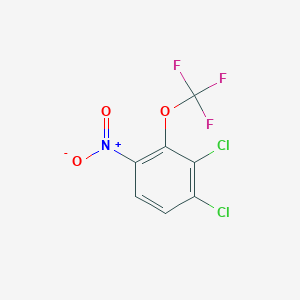
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene is an organic compound with the molecular formula C7H2Cl2F3NO3 and a molecular weight of 276 g/mol . This compound is characterized by the presence of two chlorine atoms, a trifluoromethoxy group, and a nitro group attached to a benzene ring. It is a pale yellow solid and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound typically involve the nitration of 1,2-dichlorobenzene, which produces 1,2-dichloro-4-nitrobenzene as a major product . This compound can then be further modified to introduce the trifluoromethoxy group.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as potassium fluoride to form 2-chloro-1-fluoro-4-nitrobenzene.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like iron powder.
Common Reagents and Conditions
Potassium Fluoride: Used for nucleophilic substitution reactions.
Iron Powder: Used for the reduction of the nitro group to an amine group.
Major Products Formed
2-Chloro-1-fluoro-4-nitrobenzene: Formed by substitution of chlorine with fluoride.
2-Chloro-4-nitroaniline: Formed by reduction of the nitro group to an amine group.
Aplicaciones Científicas De Investigación
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other complex organic compounds.
Biology: Used in the study of biochemical pathways and interactions.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s functional groups, such as the nitro and trifluoromethoxy groups, play a crucial role in its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloro-4-nitrobenzene: Similar structure but lacks the trifluoromethoxy group.
1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene: Similar structure with a difluoromethoxy group instead of a trifluoromethoxy group.
Uniqueness
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Propiedades
Fórmula molecular |
C7H2Cl2F3NO3 |
|---|---|
Peso molecular |
275.99 g/mol |
Nombre IUPAC |
1,2-dichloro-4-nitro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-1-2-4(13(14)15)6(5(3)9)16-7(10,11)12/h1-2H |
Clave InChI |
YRIRUJCQCBRZOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


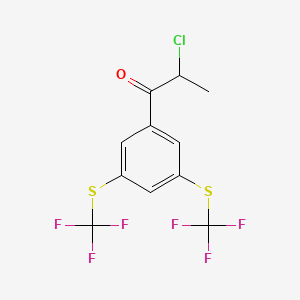
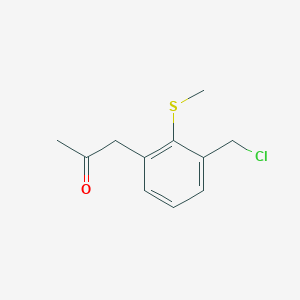
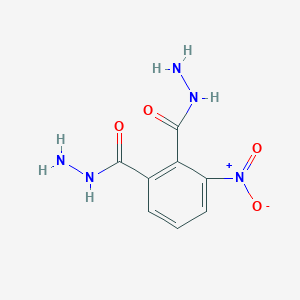
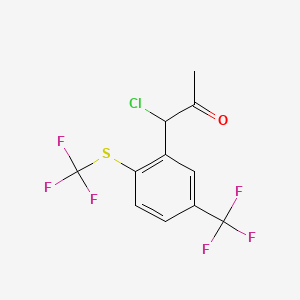
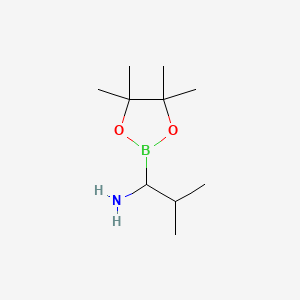
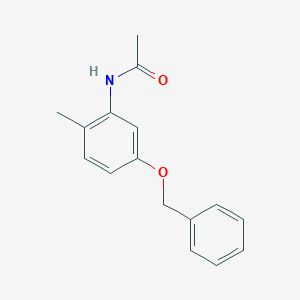
![3,3'-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9'-phenyl-](/img/structure/B14054720.png)

